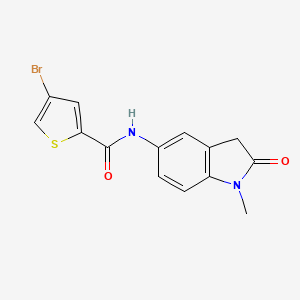

4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of the indole core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Coupling with thiophene-2-carboxylic acid: The brominated indole is then coupled with thiophene-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Chemical Reactions Analysis

4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone with various biological activities.

Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

5-bromoindole: A brominated indole derivative with various applications in organic synthesis.

The uniqueness of this compound lies in its specific structure, which combines the indole core with a thiophene-2-carboxamide moiety, leading to distinct chemical and biological properties .

Biological Activity

4-Bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is a synthetic compound belonging to the class of indole derivatives. This class has been widely studied for its diverse biological activities, including anticancer properties. The compound's structure combines the indole core with a thiophene moiety, which may contribute to its unique biological profile.

Target Enzymes : The primary target of this compound is the caspase-3 enzyme , which plays a crucial role in the apoptotic pathways of cells. By activating procaspase-3, this compound can induce apoptosis in cancer cells, making it a potential therapeutic agent against various malignancies.

Biochemical Pathways : The compound affects apoptotic pathways, leading to significant cytotoxicity against several human cancer cell lines, including:

- Colon cancer : SW620

- Prostate cancer : PC-3

- Lung cancer : NCI-H23

The biochemical properties of this compound are largely influenced by its indole nucleus, which has a high affinity for multiple receptors. This interaction can result in various cellular effects, including:

- Inhibition or activation of enzymes

- Modulation of gene expression

- Potential anti-inflammatory and antimicrobial activities

Research Findings

Recent studies have shown that this compound exhibits notable cytotoxic effects. For instance, in vitro assays demonstrated that this compound significantly inhibited the proliferation of cancer cell lines at nanomolar concentrations.

Case Studies

- Cytotoxicity Assays : In a study assessing the antiproliferative activity of various compounds, this compound showed promising results with IC50 values in the low micromolar range against SW620 and PC-3 cell lines.

- Mechanistic Studies : Further investigations into its mechanism revealed that the compound induces cell cycle arrest and apoptosis in treated cells, as evidenced by flow cytometry analyses.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other indole derivatives:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Growth regulation in plants |

| Indole-3-carbinol | Anticancer agent | Induces apoptosis in breast cancer cells |

| 5-Bromoindole | Organic synthesis | Various applications in medicinal chemistry |

Preparation Methods

The synthesis of this compound typically involves:

- Formation of the Indole Core : Utilizing Fischer indole synthesis.

- Bromination : Introducing bromine using N-bromosuccinimide (NBS).

- Coupling Reaction : Reacting the brominated indole with thiophene-2-carboxylic acid using coupling reagents like EDCI and HOBt.

Properties

IUPAC Name |

4-bromo-N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2S/c1-17-11-3-2-10(4-8(11)5-13(17)18)16-14(19)12-6-9(15)7-20-12/h2-4,6-7H,5H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRLDJMVZRYMSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CS3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.